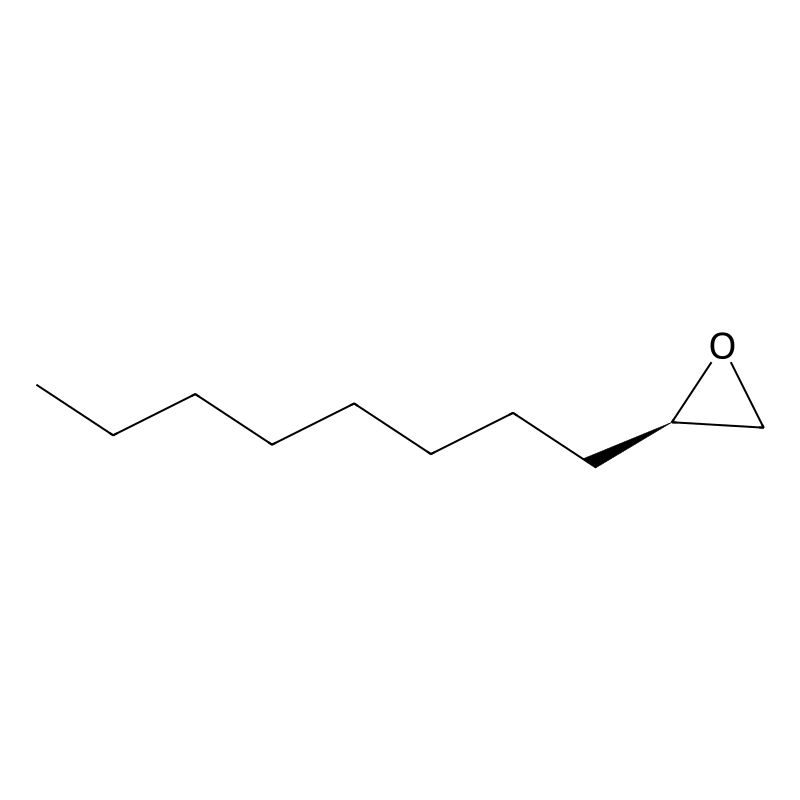(R)-1,2-Epoxydecane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
(R)-1,2-Epoxydecane is a chiral epoxide compound with the empirical formula CHO and a molecular weight of 156.27 g/mol. It is recognized for its unique three-membered cyclic ether structure, which contributes to its chemical reactivity and biological activity. The compound is typically a clear, colorless liquid with an ethereal odor, exhibiting a boiling point of approximately 94 °C at 15 mmHg and a density of 0.84 g/mL at 25 °C .
- Acid-Catalyzed Epoxide Opening: Under acidic conditions, the epoxide ring can be cleaved by nucleophiles through an S2-like backside attack. This reaction typically yields trans-1,2-diols as products .
- Base-Catalyzed Epoxide Opening: In the presence of bases or nucleophiles, the ring-opening follows an S2 mechanism where nucleophilic attack occurs at the less hindered carbon atom of the epoxide .
(R)-1,2-Epoxydecane exhibits notable biological activities that make it useful in various applications. It has been identified as a precursor in the enantioselective synthesis of hydroxy fatty acids and fatty γ-lactones, which are important in pharmaceuticals and biochemistry . Additionally, its reactivity profile allows for potential applications in drug development and organic synthesis.
The synthesis of (R)-1,2-Epoxydecane can be achieved through several methods:
- Epoxidation of Alkenes: One common method involves the reaction of decene with peracids (such as m-chloroperbenzoic acid) to produce the corresponding epoxide.
- Organocatalyzed Reactions: Enantioselective methods utilizing organocatalysts can also produce (R)-1,2-Epoxydecane from aldehyde substrates .
(R)-1,2-Epoxydecane finds applications in various fields:
- Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.
- Pharmaceuticals: Its role as a precursor in synthesizing bioactive compounds enhances its significance in drug development.
- Material Science: The compound may also be explored for use in polymer chemistry due to its reactive nature.
Studies on (R)-1,2-Epoxydecane's interactions reveal its reactivity with various nucleophiles and electrophiles. It reacts vigorously with water under acidic conditions and can form stable adducts with amines and alcohols. Its polymerization potential in the presence of catalysts indicates a need for careful handling in laboratory settings .
Several compounds share structural similarities with (R)-1,2-Epoxydecane. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Properties | Unique Features |
|---|---|---|---|
| 1,2-Epoxydecane | Epoxide | Chiral; used in enantioselective synthesis | Specific stereochemistry (R) |
| 1,2-Epoxydodecane | Epoxide | Larger carbon chain | Higher molecular weight |
| 1,2-Epoxyhexane | Epoxide | Shorter carbon chain | Less steric hindrance |
| 1,2-Epoxy-3-methylbutane | Epoxide | Branched structure | Increased steric hindrance |
(R)-1,2-Epoxydecane stands out due to its specific chiral configuration and its utility in synthesizing biologically relevant compounds. Its ability to undergo selective reactions makes it particularly valuable in organic chemistry.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








